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molecular formula C6H6N2O4 B8723358 2-acetamido-1,3-oxazole-4-carboxylic acid

2-acetamido-1,3-oxazole-4-carboxylic acid

Cat. No. B8723358
M. Wt: 170.12 g/mol
InChI Key: JBSSLYLOQNBRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623860B2

Procedure details

1.0 g (6.41 mmol) ethyl 2-aminooxazole-4-carboxylate and 9.10 mL (96.3 mmol) Ac2O are stirred at r.t. over the weekend. Then the solvent is removed in vacuo. Some toluene is added and all volatile components are removed in vacuo again. This procedure is repeated three times. The crude product is used without further purification. b) 1.31 g (6.60 mmol) of ethyl 2-acetamidooxazole-4-carboxylate are added to 33 mL EtOH. 0.55 g (13.2 mmol) LiOH are added and the resulting mixture is stirred at r.t. over night. Then the EtOH is removed in vacuo and diluted aq. HCl is added and the resulting precipitate is collected, washed with cold water and dried. The resulting product is used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.55 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1OC=C(C(OCC)=O)N=1.CC(OC(C)=O)=O.[C:19]([NH:22][C:23]1[O:24][CH:25]=[C:26]([C:28]([O:30]CC)=[O:29])[N:27]=1)(=[O:21])[CH3:20].[Li+].[OH-]>CCO>[C:19]([NH:22][C:23]1[O:24][CH:25]=[C:26]([C:28]([OH:30])=[O:29])[N:27]=1)(=[O:21])[CH3:20] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1OC=C(N1)C(=O)OCC
Name
Quantity
9.1 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
1.31 g
Type
reactant
Smiles
C(C)(=O)NC=1OC=C(N1)C(=O)OCC
Name
Quantity
33 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0.55 g
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at r.t. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
Some toluene is added
CUSTOM
Type
CUSTOM
Details
all volatile components are removed in vacuo again
CUSTOM
Type
CUSTOM
Details
The crude product is used without further purification
CUSTOM
Type
CUSTOM
Details
Then the EtOH is removed in vacuo and diluted aq. HCl
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The resulting product is used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC=1OC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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